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CAS No.: 104986-14-3

Cat. No.: B008744

Get Quote

Abstract
This guide outlines a robust, high-yield protocol for synthesizing 2-Amino-5-
propionamidobenzoic acid (C₁₀H₁₂N₂O₃). The method utilizes a selective acylation strategy

exploiting the nucleophilic differential between the C2 and C5 amino groups of the intermediate

2,5-diaminobenzoic acid. By generating the oxidation-sensitive diamine intermediate in situ via

catalytic hydrogenation of 2-amino-5-nitrobenzoic acid, followed by controlled addition of

propionic anhydride, this protocol minimizes byproduct formation (e.g., di-acylated species or

benzoxazinones) and ensures high regioselectivity.

Introduction & Retrosynthetic Analysis
The target molecule features a benzoic acid core with a free primary amine at the ortho (2)

position and a propionamide moiety at the meta (5) position relative to the carboxyl group.
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Direct acylation of 2,5-diaminobenzoic acid presents a regioselectivity challenge.[1] However,

the reactivity profile dictates the pathway:

C2-Amine: Significantly deactivated due to the electron-withdrawing carboxyl group and,

critically, the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This

reduces the lone pair availability for nucleophilic attack.

C5-Amine: Behaves as an electron-rich aniline (para to the C2-amino group), exhibiting high

nucleophilicity.

Therefore, under kinetically controlled conditions, the C5-amine can be selectively acylated.

Synthetic Route
The synthesis proceeds in two steps, often performed as a "telescoped" one-pot process to

avoid isolating the unstable diamine.

Reduction: 2-Amino-5-nitrobenzoic acid

2,5-Diaminobenzoic acid.

Selective Acylation: 2,5-Diaminobenzoic acid + Propionic Anhydride

Target.
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Figure 1: Retrosynthetic disconnection showing the selective acylation strategy.
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Reagent CAS Number Function Purity Grade

2-Amino-5-

nitrobenzoic acid
616-79-5 Starting Material >98%

Propionic Anhydride 123-62-6 Acylating Agent >99%

Palladium on Carbon

(Pd/C)
7440-05-3

Hydrogenation

Catalyst

10% loading, wet

support

Methanol (MeOH) 67-56-1 Solvent HPLC Grade

Hydrogen Gas (H₂) 1333-74-0 Reducing Agent UHP (99.999%)

Hydrochloric Acid

(HCl)
7647-01-0 pH Adjustment 1M Aqueous Solution

Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation (In-Situ Preparation)
Objective: Reduce the nitro group to an amine without isolating the air-sensitive 2,5-

diaminobenzoic acid.

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet

adapter (connected to a H₂ balloon or manifold), and a rubber septum.

Charging: Add 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) and Methanol (200 mL) to

the flask. The starting material typically forms a yellow suspension.

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a gentle stream of

nitrogen to prevent ignition of methanol vapors.

Hydrogenation:

Purge the system with N₂ (3 cycles) and then H₂ (3 cycles).

Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (1 atm is sufficient).
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Monitoring: The reaction is complete when H₂ uptake ceases and the yellow color of the

nitro compound disappears (typically 2–4 hours). The solution may appear clear or slightly

gray due to the catalyst.

Note: Do not filter the catalyst yet if performing the one-pot procedure. If filtration is

necessary to check purity, do so under inert atmosphere.

Step 2: Selective Propionylation
Objective: Selectively acylate the C5-amine.

Cooling: Cool the reaction mixture (containing the diamine and catalyst) to 0–5°C using an

ice bath.

Reagent Addition: Add Propionic Anhydride (7.15 g, 7.05 mL, 54.9 mmol, 1.0 equiv) dropwise

via syringe over 15 minutes.

Critical: Stoichiometry is key. Excess anhydride may lead to di-acylation at the C2 position.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours.

In-Process Control (IPC): Check by TLC (System: DCM/MeOH 9:1) or HPLC.[2] The target

product should appear as the major peak. If significant starting diamine remains, add an

additional 0.1 equiv of propionic anhydride.

Step 3: Workup and Purification
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst. Wash the pad with warm Methanol (50 mL).

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to approximately

20% of the original volume.

Precipitation: Pour the concentrated residue into Ice-Cold Water (300 mL) with vigorous

stirring.

pH Adjustment: The product may precipitate as a zwitterion. Adjust pH to ~4–5 using 1M HCl

or 10% Na₂CO₃ if necessary to maximize precipitation.
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Filtration: Collect the off-white to beige solid by vacuum filtration.

Purification (Recrystallization):

Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (80:20).

Allow to cool slowly to room temperature, then 4°C.

Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% Appearance: Off-white to light beige crystalline powder.

Critical Process Parameters (CPP) &
Troubleshooting

Parameter Specification Rationale

Temperature (Acylation) < 10°C during addition

Low temperature suppresses

the acylation of the less

nucleophilic C2-amine.

Stoichiometry 1.0 – 1.1 equiv

Excess propionic anhydride

(>1.2 eq) risks forming the 2,5-

dipropionamido byproduct.

Inert Atmosphere N₂/Ar during reduction

2,5-diaminobenzoic acid

oxidizes rapidly in air, turning

dark brown/black (quinone

imine formation).

Troubleshooting Guide
Problem: Product is dark/brown.

Cause: Oxidation of the diamine intermediate before acylation.

Solution: Ensure strict inert conditions during hydrogenation. Degas solvents thoroughly.

Problem: Low Yield / Product remains in mother liquor.
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Cause: High solubility of the zwitterion.

Solution: Carefully adjust pH to the isoelectric point (typically pH 4-5) during precipitation.

Problem: Presence of di-acylated impurity.

Cause: Temperature too high or excess anhydride.

Solution: Maintain 0°C during addition; validate anhydride concentration.
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Figure 2: Step-by-step experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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